Cas no 59772-06-4 (6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-[4-(propan-2-yl)phenyl]heptanoic acid)
59772-06-4 structure
Product Name:6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-[4-(propan-2-yl)phenyl]heptanoic acid
CAS-nummer:59772-06-4
MF:C24H29NO5
MW:411.490767240524
CID:950658
PubChem ID:323497
Update Time:2025-04-19
6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-[4-(propan-2-yl)phenyl]heptanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-[4-(propan-2-yl)phenyl]heptanoic acid
- NSC283861
- AC1L88QU
- NSC-283861
- 6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid
- DS-015649
- DTXSID60314478
- 59772-06-4
-
- Inchi: 1S/C24H29NO5/c1-15(2)16-6-8-17(9-7-16)20(14-21(26)24(3,4)5)22(23(27)28)18-10-12-19(13-11-18)25(29)30/h6-13,15,20,22H,14H2,1-5H3,(H,27,28)
- InChI-sleutel: PYWQQDWIIBUAEF-UHFFFAOYSA-N
- LACHT: O=C(C(C)(C)C)CC(C1C=CC(C(C)C)=CC=1)C(C(=O)O)C1C=CC(=CC=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 411.20467
- Monoisotopische massa: 411.20457303g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 8
- Complexiteit: 602
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 100Ų
Experimentele eigenschappen
- PSA: 97.51
6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-[4-(propan-2-yl)phenyl]heptanoic acid Gerelateerde literatuur
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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